molecular formula C19H13Cl3N4O3S B10898771 3-(furan-2-yl)-5-(methylsulfanyl)-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine

3-(furan-2-yl)-5-(methylsulfanyl)-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B10898771
M. Wt: 483.8 g/mol
InChI Key: GQTHTRNXNFZGCZ-NUGSKGIGSA-N
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Description

N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE: is a complex organic compound that features a triazole ring, furyl groups, and a trichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furyl Groups: The furyl groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Trichlorophenoxy Moiety: This step often involves nucleophilic substitution reactions where the trichlorophenoxy group is attached to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE: can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The furyl and trichlorophenoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenated solvents and strong bases or acids are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones.

Scientific Research Applications

N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Agricultural Chemistry: Possible application as a pesticide or herbicide.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE involves its interaction with specific molecular targets. The triazole ring and furyl groups may interact with enzymes or receptors, modulating their activity. The trichlorophenoxy moiety could also play a role in binding to target sites, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE: can be compared to similar compounds such as:

  • N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE
  • N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-THIENYL}METHYLIDENE)AMINE

These compounds share structural similarities but differ in the substitution patterns on the phenoxy or furyl groups, which can influence their chemical and biological properties.

Properties

Molecular Formula

C19H13Cl3N4O3S

Molecular Weight

483.8 g/mol

IUPAC Name

(E)-N-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-[5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl]methanimine

InChI

InChI=1S/C19H13Cl3N4O3S/c1-30-19-25-24-18(16-3-2-6-27-16)26(19)23-9-12-4-5-13(29-12)10-28-17-14(21)7-11(20)8-15(17)22/h2-9H,10H2,1H3/b23-9+

InChI Key

GQTHTRNXNFZGCZ-NUGSKGIGSA-N

Isomeric SMILES

CSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=C(C=C(C=C3Cl)Cl)Cl)C4=CC=CO4

Canonical SMILES

CSC1=NN=C(N1N=CC2=CC=C(O2)COC3=C(C=C(C=C3Cl)Cl)Cl)C4=CC=CO4

Origin of Product

United States

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